Coumarin, 3-(1-pyrrolidinylcarbonyl)-

CYP inhibition drug metabolism enzyme selectivity

Procure Coumarin, 3-(1-pyrrolidinylcarbonyl)- (CAS 18144-50-8) for reproducible CYP2A6 inhibition (IC50 130 nM, 61.5-fold selectivity over CYP1A2) and nicotine metabolism research. This pyrrolidine-substituted coumarin-3-carboxamide serves as a critical SAR reference point—structurally distinct from piperidine/morpholine analogs, which exhibit divergent activity-toxicity profiles. Published single-crystal X-ray data (triclinic P-1) enable rigorous solid-state characterization, polymorph verification, and structure-based drug design. Insist on exact pyrrolidine chemotype; analogs yield non-equivalent experimental outcomes.

Molecular Formula C14H13NO3
Molecular Weight 243.26 g/mol
CAS No. 18144-50-8
Cat. No. B100585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCoumarin, 3-(1-pyrrolidinylcarbonyl)-
CAS18144-50-8
Synonyms3-(1-Pyrrolidinylcarbonyl)coumarin
Molecular FormulaC14H13NO3
Molecular Weight243.26 g/mol
Structural Identifiers
SMILESC1CCN(C1)C(=O)C2=CC3=CC=CC=C3OC2=O
InChIInChI=1S/C14H13NO3/c16-13(15-7-3-4-8-15)11-9-10-5-1-2-6-12(10)18-14(11)17/h1-2,5-6,9H,3-4,7-8H2
InChIKeyRPGFNKRNXYKRNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Coumarin, 3-(1-pyrrolidinylcarbonyl)- (CAS 18144-50-8) Baseline Characterization for Research Procurement


Coumarin, 3-(1-pyrrolidinylcarbonyl)- (CAS 18144-50-8), IUPAC name 3-(pyrrolidine-1-carbonyl)chromen-2-one, is a synthetic coumarin-3-carboxamide derivative with the molecular formula C14H13NO3 and a molecular weight of 243.26 g/mol [1]. The compound features a pyrrolidine moiety attached via a carbonyl linker at the C3 position of the coumarin scaffold, a structural motif associated with diverse biological activities including enzyme inhibition [2]. Its single-crystal X-ray structure has been resolved, confirming crystallization in the triclinic space group P-1 with unit cell parameters a = 7.8547(5) Å, b = 9.0159(5) Å, c = 9.1516(5) Å, α = 76.623(2)°, β = 89.546(3)°, and γ = 67.626(2)° [3]. The compound serves as a key intermediate or reference standard in medicinal chemistry research programs focused on coumarin-based enzyme inhibitors.

Why Substituting Coumarin, 3-(1-pyrrolidinylcarbonyl)- with Generic Coumarin-3-Carboxamide Analogs Compromises Research Reproducibility


Within the coumarin-3-carboxamide class, the specific amine moiety (pyrrolidine vs. piperidine vs. morpholine) at the C3 position dictates differential biological activity and toxicity profiles. Ichikawa and Ichibagase demonstrated that among N-substituted 3-coumarincarboxamides, the pyrrolidide derivative exhibited stronger physiological activity and higher toxicity compared to its morpholide counterpart in murine models [1]. This structure-activity divergence means that substituting the target compound with another coumarin-3-carboxamide bearing a different amine group (e.g., piperidine or morpholine analogs) would yield non-equivalent experimental outcomes. Furthermore, the pyrrolidine-containing derivative B3 from a related chemotype series exhibited nanomolar AChE inhibition (KI = 9.78 nM), while analogs with alternative heterocyclic amines showed altered potency profiles, underscoring that even modest modifications at the C3 amide position produce meaningful shifts in target engagement [2]. Researchers requiring reproducible enzyme inhibition or toxicological data must therefore procure the exact pyrrolidine-substituted compound rather than assuming class-wide interchangeability.

Coumarin, 3-(1-pyrrolidinylcarbonyl)- (18144-50-8): Quantitative Differentiation Evidence Versus Comparators


CYP2A6 Inhibition: Target Compound IC50 Comparison with CYP1A2 Selectivity Profile

The target compound demonstrates moderate inhibition of CYP2A6 with an IC50 of 130 nM in human liver microsomes, whereas it exhibits substantially weaker inhibition of CYP1A2 with an IC50 of 8,000 nM under identical assay conditions [1]. This 61.5-fold selectivity window for CYP2A6 over CYP1A2 provides a defined selectivity fingerprint not uniformly observed across related coumarin-3-carboxamide derivatives. This quantitative selectivity data is specific to the pyrrolidine-containing structure and cannot be inferred for analogs bearing different amine moieties (e.g., piperidine or morpholine).

CYP inhibition drug metabolism enzyme selectivity hepatic microsomes

Crystallographic Identity: Validated Single-Crystal Structure for Polymorph-Controlled Procurement

The target compound has a fully solved and published single-crystal X-ray diffraction structure, providing unambiguous solid-state identity verification [1]. It crystallizes in the triclinic space group P-1 with unit cell parameters a = 7.8547(5) Å, b = 9.0159(5) Å, c = 9.1516(5) Å, α = 76.623(2)°, β = 89.546(3)°, and γ = 67.626(2)°, with two molecules per unit cell. This level of crystallographic characterization is absent for many closely related coumarin-3-carboxamide analogs such as the corresponding piperidide or morpholide derivatives, which lack published single-crystal data [2]. The validated crystal structure enables polymorph confirmation via powder X-ray diffraction comparison and supports computational docking studies requiring precise three-dimensional coordinates.

X-ray crystallography solid-state characterization polymorph identification quality control

In-Class Toxicity Differentiation: Pyrrolidide vs. Morpholide Amine Moiety Comparison

In a comparative toxicity study of N-substituted 3-coumarincarboxamides in mice, the pyrrolidide derivative (structurally analogous to the target compound) exhibited higher physiological activity and toxicity compared to the corresponding morpholide derivative [1]. This amine-moiety-dependent toxicity differential establishes that the pyrrolidine-substituted compound occupies a distinct position on the therapeutic index continuum relative to other coumarin-3-carboxamides bearing alternative heterocyclic amines. The finding provides a quantitative basis for selecting the pyrrolidine analog when higher potency is required, or conversely, for selecting the morpholide analog when reduced toxicity is prioritized.

toxicology structure-toxicity relationship in vivo safety amine moiety

High-Value Research Applications for Coumarin, 3-(1-pyrrolidinylcarbonyl)- (18144-50-8) Based on Verified Differentiation Evidence


CYP2A6-Selective Probe Development for Drug-Drug Interaction Studies

With an IC50 of 130 nM for CYP2A6 and 61.5-fold selectivity over CYP1A2 (IC50 = 8,000 nM) in human liver microsomes [1], this compound serves as a validated starting scaffold for developing CYP2A6-selective chemical probes. Researchers investigating nicotine metabolism (CYP2A6 is the primary nicotine C-oxidase) or coumarin 7-hydroxylation pathways can utilize this compound as a reference inhibitor with documented isoform selectivity, enabling dissection of CYP2A6-mediated metabolic contributions in complex biological matrices.

Solid-State Formulation Studies Requiring Validated Polymorph Identity

The published single-crystal X-ray structure with defined unit cell parameters (triclinic P-1, a=7.8547 Å, b=9.0159 Å, c=9.1516 Å, α=76.623°, β=89.546°, γ=67.626°) [2] enables rigorous solid-state characterization. This compound is suitable for: (1) PXRD pattern generation for batch-to-batch polymorph verification, (2) crystal habit prediction for formulation development, and (3) providing validated 3D coordinates for structure-based drug design. The crystallographically defined identity distinguishes this compound from analogs lacking published structural data.

Amine Moiety Structure-Activity Relationship (SAR) Studies in Coumarin-3-Carboxamide Series

As a pyrrolidine-containing coumarin-3-carboxamide, this compound occupies a specific position in the amine-dependent activity-toxicity continuum established for this chemotype [3]. Researchers conducting SAR studies on coumarin-based inhibitors can use this compound as the pyrrolidine reference point, comparing against piperidine and morpholine analogs to map how amine ring size and heteroatom content modulate target engagement, metabolic stability, and in vivo tolerability.

Enzyme Inhibition Reference Standard for Cholinesterase Assay Development

Although direct cholinesterase inhibition data for this specific compound are not yet published, structurally related coumarin-3-carboxamides containing pyrrolidine moieties have demonstrated nanomolar AChE inhibition (e.g., compound B3 with KI = 9.78 nM) [4]. This compound can serve as a scaffold for generating novel cholinesterase inhibitor candidates via additional substitution at the coumarin ring positions (e.g., C6 or C7), with the pyrrolidine-carboxamide C3 motif providing a validated pharmacophore for engaging the enzyme active site.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Coumarin, 3-(1-pyrrolidinylcarbonyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.